molecular formula C25H31NO4 B6297875 Fmoc-9-MeAnon-OH CAS No. 1823246-19-0

Fmoc-9-MeAnon-OH

Cat. No.: B6297875
CAS No.: 1823246-19-0
M. Wt: 409.5 g/mol
InChI Key: RBYUGNRBIJISQS-UHFFFAOYSA-N
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Description

Fmoc-9-MeAnon-OH: is a derivative of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. The Fmoc group is a base-labile protecting group for the amino function in amino acids and peptides. This compound is particularly useful in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under mild basic conditions .

Mechanism of Action

Target of Action

The primary target of Fmoc-9-MeAnon-OH is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .

Mode of Action

This compound interacts with its targets by reacting with the amine group of amino acids to form a Fmoc carbamate . This reaction introduces the Fmoc group, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed under mild basic conditions . This property is essential for its role in peptide synthesis, as it allows for the sequential addition of amino acids .

Biochemical Pathways

The use of this compound primarily affects the pathway of peptide synthesis . The introduction of the Fmoc group allows for the sequential addition of amino acids to form a peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed under basic conditions, leaving behind the synthesized peptide .

Pharmacokinetics

The Fmoc group is stable under acidic conditions but can be removed under mild basic conditions . This property is crucial for its role in peptide synthesis, as it allows for the selective removal of the protecting group without affecting other parts of the peptide .

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This protection allows for the sequential addition of amino acids to form a peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed, leaving behind the synthesized peptide .

Action Environment

The action of this compound is influenced by the pH of the environment . As a base-labile group, the Fmoc group can be removed under basic conditions . Therefore, the pH of the environment needs to be carefully controlled during peptide synthesis to ensure the selective removal of the Fmoc group . Additionally, the reaction with the amine group to introduce the Fmoc group can be carried out under various conditions, including the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

Safety and Hazards

While specific safety and hazards information for Fmoc-9-MeAnon-OH was not found, it’s worth noting that Fmoc-Cl, a related compound, is known to cause severe skin burns and eye damage. It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, clothing, and eye/face protection .

Future Directions

The development of the Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides. The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Nα-protecting group, allow very rapid and highly efficient synthesis of peptides, making it an even more valuable resource for research in the post-genomic world .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-9-MeAnon-OH typically involves the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with the corresponding amino acid or peptide under Schotten-Baumann conditions. This involves the use of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . The reaction proceeds through the nucleophilic attack of the amino group on the highly reactive Fmoc-Cl, resulting in the formation of the Fmoc-protected amino acid or peptide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Fmoc-9-MeAnon-OH primarily undergoes deprotection reactions, where the Fmoc group is removed to expose the free amino group. This deprotection is typically achieved using secondary amines such as piperidine in DMF . The compound can also participate in coupling reactions to form peptide bonds, facilitated by coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF

    Coupling: HOBt and DIC in DMF or dichloromethane (DCM)

Major Products Formed: The major products formed from these reactions include the deprotected amino acid or peptide and the byproducts such as dibenzofulvene and piperidine adducts .

Comparison with Similar Compounds

    tert-Butyloxycarbonyl (Boc) Group: Another widely used protecting group in peptide synthesis, but it is acid-labile.

    Carbobenzoxy (Cbz) Group: An older protecting group that requires hydrogenolysis for removal.

Uniqueness: Fmoc-9-MeAnon-OH is unique due to its base-labile nature, which allows for mild deprotection conditions. This makes it particularly useful in the synthesis of complex peptides and proteins where harsh conditions could lead to degradation .

Properties

IUPAC Name

9-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-26(17-11-5-3-2-4-6-16-24(27)28)25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,2-6,11,16-18H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYUGNRBIJISQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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